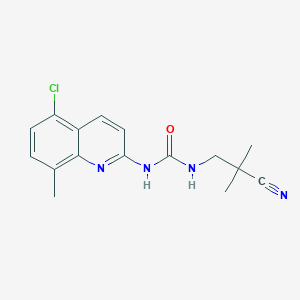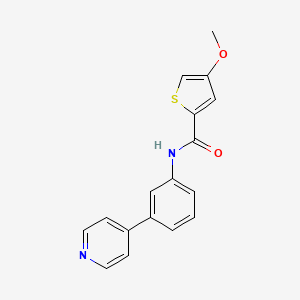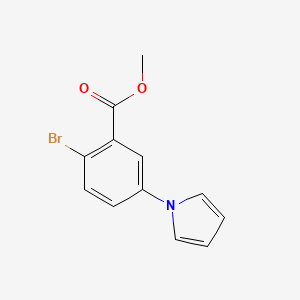
1-(5-Chloro-8-methylquinolin-2-yl)-3-(2-cyano-2-methylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-8-methylquinolin-2-yl)-3-(2-cyano-2-methylpropyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CEP-26401 and belongs to the class of quinoline-based urea derivatives. In
Mechanism of Action
The exact mechanism of action of 1-(5-Chloro-8-methylquinolin-2-yl)-3-(2-cyano-2-methylpropyl)urea is not fully understood. However, studies have shown that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and physiological effects:
1-(5-Chloro-8-methylquinolin-2-yl)-3-(2-cyano-2-methylpropyl)urea has been shown to exhibit potent anti-tumor activity against various types of cancer cells. The compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(5-Chloro-8-methylquinolin-2-yl)-3-(2-cyano-2-methylpropyl)urea in lab experiments is its potent anti-tumor and neuroprotective activity. The compound has been extensively studied and has shown promising results in various animal models of cancer and neurodegenerative diseases. However, one of the limitations of using this compound is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for the research on 1-(5-Chloro-8-methylquinolin-2-yl)-3-(2-cyano-2-methylpropyl)urea. One of the major areas of research is in the development of new cancer therapies. The compound has shown potent anti-tumor activity and could be used as a lead compound for the development of new cancer drugs. Another area of research is in the development of new neuroprotective agents for the treatment of neurodegenerative diseases. The compound has shown promising results in animal models of Alzheimer's and Parkinson's disease and could be used as a lead compound for the development of new drugs for these diseases. Finally, further studies are needed to determine the optimal dosage and administration route for this compound and to determine its potential toxicity and side effects.
Synthesis Methods
The synthesis of 1-(5-Chloro-8-methylquinolin-2-yl)-3-(2-cyano-2-methylpropyl)urea involves the reaction of 5-chloro-8-methylquinoline-2-carboxylic acid with 2-cyano-N-isopropylacetamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure 1-(5-Chloro-8-methylquinolin-2-yl)-3-(2-cyano-2-methylpropyl)urea.
Scientific Research Applications
1-(5-Chloro-8-methylquinolin-2-yl)-3-(2-cyano-2-methylpropyl)urea has been extensively studied for its potential applications in various fields of research. One of the major areas of research is in the field of cancer therapy. Studies have shown that this compound exhibits potent anti-tumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. The compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Another area of research is in the field of neurodegenerative diseases. Studies have shown that 1-(5-Chloro-8-methylquinolin-2-yl)-3-(2-cyano-2-methylpropyl)urea exhibits neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound works by reducing oxidative stress and inflammation in the brain, which are major contributors to the development of these diseases.
properties
IUPAC Name |
1-(5-chloro-8-methylquinolin-2-yl)-3-(2-cyano-2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c1-10-4-6-12(17)11-5-7-13(20-14(10)11)21-15(22)19-9-16(2,3)8-18/h4-7H,9H2,1-3H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKLLICFASYIPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=CC(=N2)NC(=O)NCC(C)(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-8-methylquinolin-2-yl)-3-(2-cyano-2-methylpropyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol](/img/structure/B7433750.png)


![1-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-3-(4-iodophenoxy)propan-2-ol](/img/structure/B7433792.png)
![N-[3-methyl-1-[2-(1,3-thiazol-4-yl)acetyl]pyrrolidin-3-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B7433798.png)
![6-chloro-4-N-[1-(3-nitrophenyl)propyl]pyrimidine-2,4,5-triamine](/img/structure/B7433803.png)
![[(3aS,6aR)-5-(1-fluorocyclopentanecarbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-(1,4-dioxan-2-yl)methanone](/img/structure/B7433805.png)
![5-(1-methylpyrrolidin-2-yl)-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B7433814.png)
![1-(5-Anilinopyridin-2-yl)-3-[(6-fluoropyridin-2-yl)methyl]urea](/img/structure/B7433820.png)

![1-[3-(2,6-Diaminopurin-9-yl)azetidin-1-yl]-3-methylsulfanylbutan-1-one](/img/structure/B7433827.png)
![N-[5-(3-methylsulfanylanilino)pyridin-2-yl]-1H-pyrrolo[3,2-c]pyridine-4-carboxamide](/img/structure/B7433834.png)
![(4,5-Dichloro-1-methylpyrrol-2-yl)-[4-[[(2-methylpyrimidin-4-yl)amino]methyl]piperidin-1-yl]methanone](/img/structure/B7433855.png)
![1-[(2-Amino-6-methylpyrimidin-4-yl)amino]-3-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]urea](/img/structure/B7433857.png)